molecular formula C10H11NS B1357898 2,4,6-Trimethyl-1,3-benzothiazole CAS No. 80689-37-8

2,4,6-Trimethyl-1,3-benzothiazole

Cat. No. B1357898
CAS RN: 80689-37-8
M. Wt: 177.27 g/mol
InChI Key: YOADQNKYRAUMLQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3-benzothiazole is a benzothiazole derivative . Benzothiazoles are a class of sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .


Molecular Structure Analysis

The core structure of 2,4,6-Trimethyl-1,3-benzothiazole features a benzothiazole ring, a five-membered aromatic ring system containing nitrogen and sulfur atoms.


Chemical Reactions Analysis

Benzothiazole derivatives have shown better inhibition potency against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Scientific Research Applications

Anticancer Activity

2,4,6-Trimethyl-1,3-benzothiazole and its derivatives demonstrate significant anticancer activity. Synthesis of compounds with a benzothiazole moiety, such as 2,3,4-trimethoxyacetophenoxime esters, has shown moderate anticancer activity in vitro (Song et al., 2005). Similarly, certain benzothiazole derivatives have been identified as potent antitumor agents, particularly effective against specific human cancer cell lines (Kashiyama et al., 1999).

Prodrug Development

Benzothiazole derivatives have been used in the development of prodrugs to address limitations related to drug lipophilicity. These prodrugs are designed to be water-soluble, chemically stable, and able to revert to their parent amine in vivo, showing promise in the treatment of various cancers (Bradshaw et al., 2002).

Molecular Interactions and DNA Binding

Benzothiazole compounds have demonstrated efficient interactions with epidermal growth factor receptor (EGFR) tyrosine kinase protein, resulting in notable anti-cancer activity. Furthermore, these compounds show good binding efficiency with DNA, indicating their potential in targeted cancer therapies (Daisy et al., 2020).

Mechanistic Insights in Antitumor Activity

The antitumor properties of benzothiazole derivatives have been traced back to specific mechanistic actions, including selective uptake into sensitive cells, induction of cytochrome P450, and the formation of DNA adducts leading to cell death. This understanding has significantly influenced the development of these compounds as clinical agents (Bradshaw & Westwell, 2004).

Chemical Synthesis and Applications

Benzothiazole derivatives are also studied for their chemical properties and synthesis methods. For instance, the Groebke–Blackburn reaction has been utilized for the efficient synthesis of imidazo[2,1-b][1,3]benzothiazoles, expanding the scope of isocyanide-based multicomponent reactions (Tsirulnikov et al., 2009).

Corrosion Inhibition

Beyond biomedical applications, benzothiazole derivatives have been researched for their corrosion inhibiting effects. Certain derivatives, when synthesized, have shown significant inhibition efficiencies against steel corrosion, suggesting their potential in industrial applications (Hu et al., 2016).

Safety And Hazards

While specific safety and hazard information for 2,4,6-Trimethyl-1,3-benzothiazole is not available in the retrieved papers, general safety measures for handling benzothiazole derivatives include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Benzothiazole derivatives have been of great interest due to their wide range of biological activities and medicinal applications . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been provided .

properties

IUPAC Name

2,4,6-trimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)12-8(3)11-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOADQNKYRAUMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-1,3-benzothiazole

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